Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Description

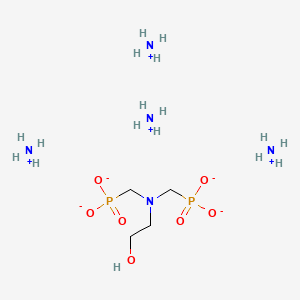

Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS: 94202-05-8) is a tetraammonium salt of a bisphosphonate derivative characterized by a central carbon atom bonded to two phosphonate groups (‑PO(OH)₂) and a 2-hydroxyethylimino substituent . Bisphosphonates mimic inorganic pyrophosphates, enabling strong binding to hydroxyapatite in bone tissue . This compound’s structure confers bone-targeting properties, making it relevant for therapeutic and diagnostic applications in bone disorders such as osteoporosis and metastatic bone disease .

Properties

CAS No. |

94113-38-9 |

|---|---|

Molecular Formula |

C4H25N5O7P2 |

Molecular Weight |

317.22 g/mol |

IUPAC Name |

tetraazanium;2-[bis(phosphonatomethyl)amino]ethanol |

InChI |

InChI=1S/C4H13NO7P2.4H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);4*1H3 |

InChI Key |

ILQMHLOPDFWCAI-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines. One common method includes the reaction of (2-hydroxyethyl)amine with methylene bisphosphonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The ammonium groups in the compound can be substituted with other functional groups, altering its reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.

Medicine: Research explores its use in drug delivery systems and as a potential treatment for certain diseases.

Industry: It is utilized in industrial processes for its chemical properties and reactivity.

Mechanism of Action

The mechanism of action of tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, enzymes, and other biomolecules, influencing their activity and function. These interactions are mediated by the bisphosphonate groups, which play a crucial role in the compound’s reactivity and effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisphosphonates vary in their substituents (R1 and R2 groups), which dictate their physicochemical properties, bone-binding affinity, and biological activity. Below is a detailed comparison of Tetraammonium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate with structurally analogous compounds.

Structural and Chemical Properties

Bone-Binding Affinity

Bisphosphonate binding strength to bone hydroxyapatite correlates with the chelation efficiency of their phosphonate groups and substituent-induced steric effects. Key findings:

- Bond Lengths : Shorter Na⁺/Ca²⁺–O(phosphoryl) bond distances indicate stronger binding. The 2-hydroxyethyl group in the target compound allows optimal spatial arrangement for cation coordination, comparable to shorter alkyl chains (e.g., heptyl) but weaker than aromatic substituents .

Pharmacological and Clinical Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.